molecular formula C14H18FNO3 B3245333 Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 1678510-36-5

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B3245333
CAS No.: 1678510-36-5
M. Wt: 267.3 g/mol
InChI Key: SNHPCHKVLAYMAK-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate (CAS 1678510-36-5) is a chiral piperidine derivative of significant value in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C14H18FNO3 and a molecular weight of 267.30 g/mol, serves as a versatile and crucial synthetic building block . The piperidine ring is a fundamental scaffold present in more than twenty classes of approved pharmaceuticals, making this fluorinated, hydroxylated analog particularly valuable for creating potential drug candidates . Its defined cis-stereochemistry, indicated by the molecular descriptor and the provided SMILES code (O=C(N1C C@H C@@ (O)CC1)OCC2=CC=CC=C2), is often essential for achieving specific interactions with biological targets . The simultaneous presence of both a fluorine atom and a hydroxyl group on the piperidine ring allows researchers to explore structure-activity relationships, modulate compound lipophilicity, and enhance metabolic stability . This reagent is primarily used as a key intermediate in the synthesis of more complex molecules for research targeting a range of therapeutic areas. Piperidine derivatives are extensively investigated for their potential pharmacological applications, including as antineoplastic, antidiabetic, and hepatoprotective agents, among others . The benzyl carboxylate (Cbz) protecting group facilitates straightforward purification and handling during synthetic sequences and can be selectively removed to reveal the secondary amine for further functionalization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHPCHKVLAYMAK-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological evaluations, and comparisons with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C14H18FNO3
  • Molecular Weight : 267.3 g/mol
  • CAS Number : 1643500-09-7

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : Cyclization of appropriate precursors to form the piperidine structure.
  • Introduction of Functional Groups :
    • Fluorination using diethylaminosulfur trifluoride (DAST).
    • Hydroxylation through oxidation reactions.
  • Carboxylation and Benzylation : Introduction of the carboxylate and benzyl groups through specific reactions under basic conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of fluorine and hydroxyl groups enhances its binding affinity to biological molecules, making it a candidate for further therapeutic exploration. Ongoing research aims to elucidate the specific pathways and targets involved in its mechanism of action.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • In Vitro Studies : The compound has shown significant antiproliferative effects in various cancer cell lines, including breast cancer cells (e.g., MCF-7) with IC50 values reported around 52 nM .
  • Mechanism : It appears to induce cell cycle arrest and apoptosis, possibly by disrupting microtubule dynamics, which is critical for cancer cell proliferation .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds:

Compound NameStructural VariationBiological Activity
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylateTrifluoromethyl group instead of methylEnhanced potency against certain cancer types
Cis-benzyl 3-fluoro-4-hydroxy-4-ethylpiperidine-1-carboxylateEthyl group instead of methylVaries in binding affinity and activity

Case Studies

  • Antiproliferative Effects : In a study focusing on MCF-7 breast cancer cells, cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine demonstrated significant inhibition of cell viability and induced apoptosis through mechanisms involving tubulin polymerization disruption .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the piperidine ring can significantly alter biological activity, suggesting that specific functional groups are crucial for efficacy against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared with three analogs:

Trans-Benzyl 3-Fluoro-4-Hydroxy-4-Methylpiperidine-1-Carboxylate (CAS: 1612176-01-8)

Cis-Benzyl 3-Fluoro-4-Hydroxy-4-(Trifluoromethyl)Piperidine-1-Carboxylate (CAS: 1951439-26-1)

Benzyl (3S,4R)-4-Fluoro-3-Hydroxypiperidine-1-Carboxylate (CAS: 1207853-10-8)

Table 1: Comparative Analysis of Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Stereochemistry Key Features
Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate 1643500-09-7 C14H18FNO3 267.30 3-F, 4-OH, 4-CH3 Cis Methyl enhances lipophilicity; cis configuration may influence stereoselective interactions
Trans-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate 1612176-01-8 C14H18FNO3 267.30 3-F, 4-OH, 4-CH3 Trans Trans stereochemistry alters spatial orientation, potentially reducing target affinity compared to cis isomer
Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate 1951439-26-1 C14H15F4NO3 333.28 3-F, 4-OH, 4-CF3 Cis Trifluoromethyl increases electronegativity and metabolic stability; higher molecular weight impacts solubility
Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate 1207853-10-8 C13H16FNO3 253.27 4-F, 3-OH Cis (3S,4R) Positional isomerism shifts substituents, affecting hydrogen-bonding potential and steric hindrance

Detailed Analysis of Structural Modifications

Cis vs. Trans Stereochemistry

The trans isomer (CAS: 1612176-01-8) shares the same substituents as the target compound but adopts a trans configuration at the 3-fluoro and 4-hydroxy-4-methyl positions. This stereochemical inversion may reduce compatibility with chiral biological targets, such as enzymes or receptors, due to altered spatial alignment .

Trifluoromethyl Substitution

Replacing the 4-methyl group with a trifluoromethyl group (CAS: 1951439-26-1) introduces three electronegative fluorine atoms. This modification significantly increases molecular weight (333.28 vs. 267.30) and enhances metabolic stability by resisting oxidative degradation. However, the bulky CF3 group may reduce solubility in aqueous media .

Positional Isomerism

Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS: 1207853-10-8) shifts the fluorine and hydroxyl groups to the 4- and 3-positions, respectively. The (3S,4R) configuration may also confer distinct binding properties in enantioselective reactions .

Implications for Drug Design and Development

  • Stereochemistry : The cis configuration in the target compound may offer superior target engagement compared to its trans counterpart, as seen in other piperidine-based therapeutics.
  • Substituent Effects : The methyl group balances lipophilicity and solubility, while the trifluoromethyl analog trades solubility for enhanced stability.
  • Positional Isomerism: Altered substituent positions highlight the sensitivity of biological activity to minor structural changes, emphasizing the need for precise synthetic control.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve high stereochemical purity in the synthesis of cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate?

  • Methodological Answer : Multi-step protocols using chiral precursors or asymmetric catalysis are critical. For example, fluorination at the 3-position requires controlled conditions (e.g., −78°C in anhydrous THF) to minimize racemization . Solvent choice (e.g., dichloromethane or THF) and bases like triethylamine can enhance reaction efficiency. Continuous flow reactors may improve yield and stereoselectivity for scale-up .

Q. Which analytical techniques are essential for confirming structural integrity and stereochemistry?

  • Methodological Answer : Use a combination of:

  • Chiral HPLC with polysaccharide-based columns to resolve enantiomers.
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and coupling constants (e.g., 3JHF^3J_{HF} for fluorine-proton coupling) .
  • X-ray crystallography to unambiguously assign stereochemistry if crystalline derivatives are obtainable .

Q. What are the key safety and storage protocols for handling this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the benzyl ester or hydroxyl group oxidation .
  • Handling : Use PPE (nitrile gloves, chemical goggles) and work in a fume hood to avoid inhalation or skin contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence reactivity in nucleophilic substitution compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, accelerating SN2 reactions at the 4-hydroxy-4-methyl position. However, steric hindrance from the methyl group may reduce accessibility. Comparative kinetic studies (e.g., with 18^{18}O-labeled water) can quantify reaction rates .

Q. What computational approaches predict binding affinity to biological targets like enzymes or receptors?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray structures of target proteins (e.g., kinases or GPCRs) to model interactions with the piperidine core and benzyl group.
  • Molecular dynamics simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes, focusing on hydrogen bonding with the 4-hydroxy group and hydrophobic interactions with the methyl substituent .

Q. How can researchers resolve contradictions in reported solubility data across solvent systems?

  • Methodological Answer : Standardize solubility testing via:

  • Shake-flask method with HPLC quantification under controlled pH and temperature.
  • Co-solvency studies (e.g., DMSO/water mixtures) to map polarity-driven solubility trends. Discrepancies may arise from impurities or hydration states; recrystallization and Karl Fischer titration can validate sample purity .

Q. What role does the cis configuration play in modulating biological activity compared to trans isomers?

  • Methodological Answer :

  • Synthesize and isolate both isomers via preparative chromatography.
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., serine hydrolases) or cellular uptake studies using radiolabeled analogs. Stereospecific activity often correlates with spatial alignment of the hydroxy and fluorine groups .

Contradiction Analysis and Experimental Design

Q. Why do different studies report varying stability profiles for this compound under acidic conditions?

  • Methodological Answer : Stability depends on protonation states of the piperidine nitrogen. Conduct pH-rate profiling (e.g., 0.1–6.0 M HCl) with UV-Vis or NMR monitoring. The benzyl ester’s lability in strong acids may dominate degradation kinetics, overshadowing the hydroxy group’s effects .

Q. How can researchers address discrepancies in reported melting points?

  • Methodological Answer :

  • Verify purity via DSC (differential scanning calorimetry) and elemental analysis.
  • Polymorphism screening (e.g., slurry conversion in ethanol/acetone) can identify metastable forms. Contamination by synthetic intermediates (e.g., tert-butyl precursors) may artificially depress observed melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.